4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid
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Overview
Description
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes acetamido and hydrazinylmethylidene groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:
Hydrazinylmethylidene Introduction: The hydrazinylmethylidene groups are introduced via a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The acetamido and hydrazinylmethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido and hydrazinylmethylidene groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar in structure but lacks the hydrazinylmethylidene groups.
3,5-Diaminobenzoic acid: Contains amino groups instead of acetamido and hydrazinylmethylidene groups.
Uniqueness
4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid is unique due to the presence of both acetamido and hydrazinylmethylidene groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.
Properties
CAS No. |
190334-37-3 |
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Molecular Formula |
C11H15N7O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-acetamido-3,5-bis(hydrazinylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C11H15N7O3/c1-6(19)18-10-8(14-4-16-12)2-7(11(20)21)3-9(10)15-5-17-13/h2-5H,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21) |
InChI Key |
CRCXGUIVBYYTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1N=CNN)C(=O)O)N=CNN |
Origin of Product |
United States |
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